N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Description
N-(4-Acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and a 4-acetamidophenyl group attached to the carboxamide moiety. Its synthesis typically involves coupling reactions between substituted furan carboxylic acids and aniline derivatives, followed by purification via recrystallization .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(23)21-13-6-8-14(9-7-13)22-19(24)18-11-10-17(25-18)15-4-2-3-5-16(15)20/h2-11H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSZZJURMSEGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329895 | |
| Record name | N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56423770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199458-95-2 | |
| Record name | N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamidophenyl group: This step may involve the acylation of aniline derivatives followed by coupling with the furan ring.
Introduction of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of furan derivatives in cancer therapy. For instance, compounds similar to N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide have shown promise against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Properties
Furan derivatives are also recognized for their antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, suggesting its potential use as an antibacterial agent.
- Case Study : In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the furan ring : Utilizing cyclization reactions.
- Substitution reactions : Introducing the acetamido and chlorophenyl groups via electrophilic aromatic substitution.
Understanding the SAR is crucial for optimizing the compound's biological activity. Variations in substituents can significantly influence the compound's potency and selectivity.
| Structural Feature | Effect on Activity |
|---|---|
| Acetamido group | Enhances solubility and bioavailability |
| Chlorophenyl group | Increases binding affinity to target proteins |
Pharmacological Research
The pharmacological profile of this compound has been evaluated in various preclinical models. Its ability to penetrate the blood-brain barrier makes it a candidate for neurological disorders.
CNS Activity
Research indicates that this compound may act as a positive allosteric modulator for certain metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
- Case Study : Preclinical trials demonstrated that similar compounds improved cognitive functions in rodent models of Alzheimer’s disease, suggesting therapeutic potential for cognitive enhancement.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Pharmacological and Physicochemical Comparisons
- Substituent Position on Phenyl Rings: The 2-chlorophenyl group in the target compound (vs. 3-chlorophenyl in compound 66 ) may influence binding affinity due to steric and electronic differences. Replacement of the 2-chlorophenyl with a 2-(trifluoromethyl)phenyl group (as in ) increases lipophilicity and electron-withdrawing effects, which could enhance membrane permeability but reduce aqueous solubility.
Amide Substituent Effects :
- The 4-acetamidophenyl group (target compound) vs. 4-sulfamoylphenyl () impacts solubility and target selectivity. Sulfonamides generally exhibit higher solubility due to their ionizable sulfonamide group, whereas acetamides are more lipophilic.
- In compound 4C , the acetamido group at the furan-5-position (instead of 2-chlorophenyl) shifts activity toward urea transport inhibition, highlighting the role of substituent polarity in biological targeting.
Biological Activity Trends :
- Nitrothiazole-containing analogs (e.g., compound 66 ) demonstrate broad-spectrum antimicrobial activity, suggesting that the nitro group and thiazole ring contribute to redox-mediated mechanisms. In contrast, the target compound’s 2-chlorophenyl and acetamidophenyl groups may favor antiviral or anti-inflammatory pathways.
- Diuretic activity in compound 4C correlates with its polar acetamido substituent, which may facilitate interactions with urea transporters.
Key Research Findings and Gaps
- Structural Optimization : The 2-chlorophenyl group’s role in enhancing metabolic stability warrants further investigation, particularly in comparison to trifluoromethyl or nitro-substituted derivatives.
- Computational Insights : Molecular docking and dynamics studies (as applied in ) could predict the target compound’s binding to viral or bacterial targets, guiding future experimental work.
Biological Activity
N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a furan ring, which is known for its diverse biological properties, and incorporates both an acetamido and a chlorophenyl group, contributing to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
This compound's unique structure allows it to engage in various chemical interactions, making it a candidate for further pharmacological studies.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines such as HepG2 and MCF-7 .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Related furan derivatives have been reported to be effective against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory mechanisms, particularly involving the inhibition of specific inflammatory pathways .
Anticancer Activity
Recent research has focused on the anticancer potential of furan derivatives. A study highlighted that compounds similar to this compound exhibited reduced cell viability in HepG2 and MCF-7 cell lines, indicating significant anticancer activity. The following table summarizes the findings:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | MCF-7 | 45.09 |
| 4c | MCF-7 | 41.81 |
These results suggest that structural modifications can enhance anticancer activity, emphasizing the importance of structure-activity relationships (SAR) in drug development.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens. Similar compounds have shown promising results against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungal strains : Notably against Candida albicans.
The minimum inhibitory concentration (MIC) values for these compounds often ranged from low micromolar to sub-micromolar levels, indicating their potential as therapeutic agents in treating infections .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication in viral infections or apoptosis pathways in cancer cells .
Case Studies
- Case Study on Anticancer Activity : A derivative of furan was tested against various cancer cell lines, revealing that specific substitutions on the phenyl ring significantly enhanced its cytotoxicity. This case underscores the importance of tailoring chemical structures for improved therapeutic outcomes .
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of furan derivatives against clinical isolates of bacteria and fungi. Results indicated that certain modifications led to increased potency, suggesting a pathway for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-carbonyl chloride derivatives and substituted anilines. For example, describes a Method B approach using DMAP catalysis for similar furan carboxamides, yielding high-purity products. Recrystallization from methanol (as in ) or acetonitrile () is recommended to achieve >95% purity. Key steps include refluxing with triethylamine to neutralize HCl byproducts and using column chromatography for intermediates .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodological Answer : Assign peaks using and NMR data from analogous compounds. For instance, reports distinct furan C=O peaks at ~160 ppm in NMR, while aromatic protons in the 2-chlorophenyl group appear as doublets (δ 7.3–7.5 ppm). Confirm the acetamidophenyl moiety via NH stretching (3310 cm) in IR () and amide carbonyl signals (δ 168–170 ppm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacterial strains for antimicrobial evaluation, as in . For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing ’s kinase inhibition protocols. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical validity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer : Perform SAR studies by systematically varying substituents. demonstrates that morpholine or pyridinylmethyl groups (e.g., in PRKD3 inhibitors) improve target affinity. Replace the 2-chlorophenyl group with fluorophenyl () or trifluoromethyl ( ) moieties to assess metabolic stability. Toxicity screening using zebrafish models or hepatocyte assays () can identify safer derivatives .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if antimicrobial activity varies, repeat tests under standardized CLSI guidelines ( ) and compare with computational docking (e.g., AutoDock Vina) to confirm target binding. Analyze batch-to-batch purity via HPLC () to rule out impurity-driven discrepancies .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from acetonitrile or methanol () promotes single-crystal growth. For challenging cases, use seeding or solvent layering. highlights intramolecular H-bonding (e.g., N–H···O) stabilizing planar conformations, critical for resolving dihedral angles between furan and phenyl rings .
Q. How can pharmacokinetic challenges like poor solubility be addressed?
- Methodological Answer : Develop prodrugs by esterifying the carboxamide group () or formulate with cyclodextrins ( ). Assess solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers. Pharmacokinetic modeling (e.g., Phoenix WinNonlin) can predict bioavailability improvements .
Q. What analytical techniques quantify trace impurities in bulk samples?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
